

# Limitations of using Cavosonstat as a standalone CF therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cavosonstat |           |
| Cat. No.:            | B606496     | Get Quote |

## Cavosonstat (N91115) Technical Support Center

Welcome, researchers and drug development professionals. This resource provides essential information and troubleshooting guidance for experiments involving **Cavosonstat** (N91115), focusing on its limitations as a standalone therapy for Cystic Fibrosis (CF).

## Frequently Asked Questions (FAQs)

Q1: What is Cavosonstat (N91115) and its proposed mechanism of action in CF?

A: **Cavosonstat** (N91115) is an experimental, orally bioavailable inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[1][2][3] In patients with CF, levels of S-nitrosoglutathione (GSNO), a key signaling molecule, are depleted.[1][4] The GSNOR enzyme is responsible for the breakdown of GSNO.[5]

The proposed therapeutic mechanism for **Cavosonstat** involves inhibiting GSNOR, thereby increasing intracellular levels of GSNO.[4][5] Preclinical studies suggested that restoring GSNO could help stabilize the CF transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant, by improving its processing and maturation, ultimately increasing its presence on the cell surface.[3][4][6][7] This classifies **Cavosonstat** as a CFTR stabilizer.[6]





Click to download full resolution via product page

Caption: Proposed mechanism of **Cavosonstat** action in Cystic Fibrosis.

Q2: What were the clinical findings for **Cavosonstat** as a monotherapy, and why is it not a viable standalone therapy?

A: As a monotherapy, **Cavosonstat**'s clinical data is limited and does not support its use as a standalone treatment.

- Safety and Pharmacokinetics: Phase 1 studies in healthy volunteers and CF patients (homozygous for F508del) found that Cavosonstat was well-tolerated with a predictable pharmacokinetic profile and no dose-limiting toxicities.[3][5]
- Efficacy: The Phase 1 trials were not designed or powered to demonstrate clinical efficacy.[5]
   [6] However, an exploratory analysis at the highest dose showed a modest, statistically significant reduction in sweat chloride concentration.[3] This suggested some level of biological activity related to CFTR modulation.[5]



Despite this weak biomarker signal, there is insufficient evidence that **Cavosonstat** monotherapy produces any clinically important effects, such as improvements in lung function (ppFEV1).[8][9] The lack of meaningful clinical benefit is the primary reason it is not considered a viable standalone therapy.

| Outcome                     | Dose                          | Result (vs.<br>Baseline) | p-value | Study Phase    |
|-----------------------------|-------------------------------|--------------------------|---------|----------------|
| Sweat Chloride<br>Reduction | Highest Dose<br>(unspecified) | -4.1 mmol/L              | 0.032   | Phase 1[3][10] |

Q3: We are using a GSNOR inhibitor in our F508del-CFTR cell line but observe minimal restoration of ion channel function. Is this expected?

A: Yes, this finding is consistent with the clinical limitations of **Cavosonstat**. While inhibiting GSNOR may increase the amount of F508del-CFTR protein that reaches the cell membrane (stabilization), it does not address the two primary defects of the F508del mutation:

- Misfolding: It does not act as a "corrector" to fix the fundamental protein misfolding that prevents most of the CFTR from escaping the endoplasmic reticulum.[11]
- Defective Gating: It does not act as a "potentiator" to force the ion channel open once it is at the cell surface.[11][12]

Therefore, as a standalone agent, a GSNOR inhibitor is unlikely to restore significant chloride transport. Its mechanism is complementary to, but not a replacement for, correctors and potentiators.





#### Click to download full resolution via product page

Caption: The distinct defects of F508del-CFTR and targeted drug mechanisms.

Q4: Given its complementary mechanism, why did **Cavosonstat** fail in clinical trials when added to existing CFTR modulators like Orkambi®?

A: This is the central limitation observed in **Cavosonstat**'s development for CF. The hypothesis was that adding a stabilizer (**Cavosonstat**) to a corrector/potentiator combination (Orkambi®)



would yield additional benefits. However, a pivotal Phase 2 clinical trial did not support this.[13]

In the study, 138 adult patients with CF (homozygous for F508del) already being treated with Orkambi® were given **Cavosonstat** or a placebo. The trial failed to meet its primary endpoint, showing no statistically significant improvement in lung function (absolute change in ppFEV1) after 12 weeks for either **Cavosonstat** dose compared to placebo.[13] Key secondary endpoints, including sweat chloride reduction, also showed no benefit.[13]

A similar lack of benefit was seen in a Phase 2 study of **Cavosonstat** as an add-on to ivacaftor (Kalydeco).[1][2] The failure of these trials indicates that, within the complexity of a clinical setting, the stabilizing effect of **Cavosonstat** did not translate into an incremental therapeutic benefit on top of existing modulators.

| Endpoint (Change<br>from Baseline at 12<br>Weeks) | Placebo +<br>Orkambi® (n=46) | 200 mg<br>Cavosonstat +<br>Orkambi® (n=44) | 400 mg<br>Cavosonstat +<br>Orkambi® (n=48) |
|---------------------------------------------------|------------------------------|--------------------------------------------|--------------------------------------------|
| Absolute Change in ppFEV1                         | -0.1                         | +0.2                                       | -0.5                                       |
| Change in Sweat<br>Chloride (mmol/L)              | -1.7                         | -0.1                                       | -2.3                                       |

Data from Nivalis Therapeutics Phase 2 Topline Results Announcement.[13]

Q5: What is the current development status of **Cavosonstat** for Cystic Fibrosis?

A: Following the negative results from the Phase 2 trials, Nivalis Therapeutics announced it would not continue the development of **Cavosonstat** for the treatment of Cystic Fibrosis.[1][2] The development program for CF has been officially discontinued.[7]

## **Experimental Protocols**

Protocol 1: Measurement of Sweat Chloride (Quantitative Pilocarpine Iontophoresis)

This protocol outlines the standard method used to measure sweat chloride concentration, a key biomarker for CFTR function.

## Troubleshooting & Optimization





- Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin (typically the forearm).
- Collection: A collection device (e.g., Macroduct®) is placed over the stimulated area to absorb the sweat for a fixed period (usually 30 minutes).
- Quantification: The volume of sweat is measured to ensure an adequate sample has been collected.
- Analysis: The chloride concentration in the collected sweat is measured using a chloridometer or an equivalent ion-selective electrode method.
- Interpretation: A sweat chloride value ≥ 60 mmol/L is consistent with a diagnosis of CF.[14]
   Reductions from this baseline are used to assess the efficacy of CFTR modulators.

Protocol 2: Assessment of Lung Function (Spirometry for FEV1)

This protocol describes the measurement of Forced Expiratory Volume in 1 second (FEV1), the primary endpoint in most CF clinical trials for lung function.

- Patient Preparation: The patient should be seated comfortably. The procedure is explained, and nose clips are applied to prevent air from escaping through the nostrils.
- Maneuver: The patient inhales as deeply as possible and then exhales as forcefully and completely as possible into the mouthpiece of a spirometer.
- Data Collection: The spirometer measures the volume of air exhaled over time. The key measurement is the FEV1, the volume of air forcibly exhaled in the first second.
- Quality Control: The maneuver is typically repeated at least three times to ensure the results are consistent and represent the patient's best effort.
- Reporting: The FEV1 is reported as an absolute volume (in liters) and as a percentage of the
  predicted value for a person of the same age, sex, height, and ethnicity ("percent predicted
  FEV1" or ppFEV1).[14] Changes in ppFEV1 are used to track disease progression and
  response to therapy.[13]





#### Click to download full resolution via product page

Caption: Simplified workflow of the Phase 2 trial that showed **Cavosonstat**'s lack of efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC FOCUS GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Development Pipeline | CFF Clinical Trials Tool [apps.cff.org]
- 8. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cochranelibrary.com [cochranelibrary.com]



- 10. Cavosonstat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. cff.org [cff.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Limitations of using Cavosonstat as a standalone CF therapy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606496#limitations-of-using-cavosonstat-as-a-standalone-cf-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com